1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
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Overview
Description
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a complex organic molecule with a variety of potential applications, especially in the fields of medicinal chemistry and pharmacology. Its structure is characterized by the presence of a chloropyridine moiety linked to a piperidine ring, which is further connected to a phenyl ethanone group featuring an isopropylsulfonyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 3-chloropyridin-2-yl
Starting with pyridine, chlorination at the 3-position is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Step 2: Formation of Piperidine Intermediate
The synthesized 3-chloropyridin-2-yl is then reacted with piperidine under basic conditions to form the intermediate 3-chloropyridin-2-ylpiperidine.
Step 3: Attachment of Isopropylsulfonyl Group
The phenyl group is substituted with an isopropylsulfonyl group using reagents such as isopropylsulfonyl chloride in the presence of a suitable base.
Step 4: Final Coupling Reaction
The intermediate product is then coupled with the substituted phenyl ethanone using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods:
Industrial synthesis may involve similar steps but optimized for large-scale production with more efficient reagents and reaction conditions, such as the use of continuous flow reactors for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions at various positions, particularly at the ethanone group, using reagents like KMnO₄ or PCC (pyridinium chlorochromate).
Reduction: : Reduction reactions may target the carbonyl group, converting it to an alcohol using reagents like NaBH₄ or LiAlH₄.
Substitution: : Both nucleophilic and electrophilic substitutions can occur at the chloropyridine and phenyl rings, potentially modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: : KMnO₄, PCC
Reduction: : NaBH₄, LiAlH₄
Substitution: : Various nucleophiles and electrophiles depending on the desired modification.
Major Products:
The major products formed are typically derivatives of the original compound with slight modifications at the reactive sites, potentially leading to variations with different biological activities or properties.
Scientific Research Applications
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone has broad applications across multiple scientific disciplines:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : May be employed in studies involving receptor-ligand interactions due to its structural features.
Medicine: : Potential pharmacological agent targeting specific receptors or enzymes involved in various diseases.
Industry: : Utilized in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The compound's effects are mediated by its interactions with molecular targets such as enzymes, receptors, or ion channels. For example, its piperidine and chloropyridine moieties may allow it to bind selectively to neurotransmitter receptors, potentially modulating their activity. The isopropylsulfonyl group could influence the compound's solubility and ability to penetrate cell membranes, enhancing its overall bioavailability and efficacy.
Comparison with Similar Compounds
1-(4-(3-Chlorophenyl)piperidin-1-yl)ethanone: : Shares a similar piperidine-ethanone structure but lacks the sulfonyl substitution.
1-(4-((4-Chloropyridin-3-yl)oxy)piperidin-1-yl)-2-(4-(methanesulfonyl)phenyl)ethanone: : Similar structure but with variations in the substituents on the phenyl and pyridine rings.
Uniqueness:
The combination of the chloropyridine, piperidine, and isopropylsulfonyl groups gives the compound a unique profile in terms of chemical reactivity and potential biological activity, setting it apart from other related molecules.
Properties
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-15(2)29(26,27)18-7-5-16(6-8-18)14-20(25)24-12-9-17(10-13-24)28-21-19(22)4-3-11-23-21/h3-8,11,15,17H,9-10,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPJLQHIWSUVMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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